molecular formula C22H27N3OS B2922101 1-(4-tert-butylphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea CAS No. 1251684-31-7

1-(4-tert-butylphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2922101
CAS No.: 1251684-31-7
M. Wt: 381.54
InChI Key: ANHNMBWNYRKUNH-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 4-tert-butylphenyl group attached to one nitrogen atom and two distinct substituents on the adjacent nitrogen: a 1-methyl-1H-pyrrol-2-ylmethyl group and a thiophen-2-ylmethyl group.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS/c1-22(2,3)17-9-11-18(12-10-17)23-21(26)25(16-20-8-6-14-27-20)15-19-7-5-13-24(19)4/h5-14H,15-16H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHNMBWNYRKUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=CC=CN2C)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the tert-butylphenyl, methylpyrrole, and thiophene derivatives. These components are then subjected to a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

1-(4-tert-butylphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis

The table below compares key structural features and properties of the target compound with related urea derivatives:

Compound Name Substituents Molecular Weight Notable Features Biological Activity (if reported) Reference ID
Target Compound 4-tert-butylphenyl, 1-methylpyrrole, thiophene ~389 (estimated) Dual heterocyclic substitution; enhanced lipophilicity Not reported -
1-(4-(Tert-Butyl)phenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea (4f) 4-tert-butylphenyl, azetidinone (fluorophenyl, methoxyphenyl) Not reported Azetidinone core; tert-butylphenyl group Antiproliferative activity (91% yield)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Chloro-CF3-phenyl, pyridinylmethylthio Not reported Pyridine-thioether linkage; halogenated aryl group Not reported
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (7) Pyrrole-carbonyl, 4-methoxyphenyl Not reported Pyrrole-carbonyl hybrid; methoxy group Moderate yield (synthesis-focused)
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea 2-methoxyphenyl, tetrahydrothiopyran, thiophene Not reported Thiophene and pyran substituents; methoxy group Not reported
1-(4-(tert-butyl)phenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea 4-tert-butylphenyl, piperidinyl-thiopyran 389.6 Piperidine-thiopyran hybrid; tert-butylphenyl group Not reported

Key Research Findings

Structural Uniqueness: The target compound’s dual substitution with 1-methylpyrrole and thiophene distinguishes it from analogs with single heterocycles (e.g., compound 7n with pyridine-thioether) or non-heterocyclic substituents (e.g., compound 4f with azetidinone) .

Synthetic Flexibility : The urea core allows modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Biological Activity

1-(4-tert-butylphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is defined by the following molecular formula:

C21H25N3OSC_{21}H_{25}N_{3}OS

Key Properties:

  • Molecular Weight: 373.51 g/mol
  • LogP (Octanol-Water Partition Coefficient): Indicates lipophilicity, influencing absorption and distribution.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows it to act as a potential inhibitor of certain pathways involved in inflammation and bacterial resistance.

Proposed Mechanisms:

  • COX Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
  • Antibacterial Activity: Preliminary studies suggest it may exhibit antibacterial properties against Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Recent studies have indicated that derivatives of urea compounds show significant antibacterial activity. For instance, compounds structurally similar to this compound have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity Against Common Pathogens

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Urea Derivative AS. aureus20 µM
Urea Derivative BE. coli40 µM
Urea Derivative CPseudomonas aeruginosa50 µM

Anti-inflammatory Activity

The anti-inflammatory potential of the compound can be linked to its ability to inhibit COX enzymes, reducing the production of pro-inflammatory mediators.

Case Study:
A study involving a series of urea derivatives demonstrated that certain compounds exhibited IC50 values in the range of 0.5 to 10 µM against COX-II, indicating potent anti-inflammatory properties compared to standard drugs like Celecoxib.

Study on Urea Derivatives

A recent publication highlighted the synthesis and evaluation of various urea derivatives for their antibacterial and anti-inflammatory activities. Among these, the compound similar to this compound showed promising results in both in vitro and in vivo models.

Findings:

  • Significant reduction in inflammation markers was observed in animal models treated with the compound.
  • The compound exhibited lower ulcerogenic effects compared to traditional NSAIDs.

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